t-Boc-N-Amido-PEG6-propargyl is a specialized chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound features a propargyl group, a tert-butyloxycarbonyl (t-Boc) protecting group for amines, and an amide linkage. The structure enhances its utility in various biochemical applications, particularly in drug delivery systems due to its hydrophilic nature and biocompatibility. The molecular formula for t-Boc-N-Amido-PEG6-propargyl is C20H37NO8, with a molecular weight of approximately 419.52 g/mol .
The propargyl group in t-Boc-N-Amido-PEG6-propargyl is particularly significant for its ability to participate in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the formation of stable triazole linkages with azide-bearing compounds or biomolecules, making it a valuable tool in bioconjugation and drug development. The t-Boc group can be deprotected under mild acidic conditions to yield a free amine, facilitating further functionalization .
The biological activity of t-Boc-N-Amido-PEG6-propargyl is largely attributed to its ability to enhance the solubility and stability of conjugated drugs or biomolecules. Its incorporation into drug delivery systems can improve targeting precision and therapeutic efficacy. Additionally, the amide group present in the compound is a common structural motif found in many biologically active molecules, which further supports its role as a building block in drug discovery .
Synthesis of t-Boc-N-Amido-PEG6-propargyl typically involves several steps:
These steps ensure that the desired functional groups are incorporated while maintaining the integrity of the PEG backbone .
t-Boc-N-Amido-PEG6-propargyl has various applications, including:
Its versatility makes it a critical component in modern pharmaceutical research and development .
Studies involving t-Boc-N-Amido-PEG6-propargyl often focus on its interactions with azide-containing compounds through click chemistry. These interactions lead to stable triazole formations that can be utilized in various bioconjugation strategies. The mild conditions required for deprotecting the t-Boc group also allow for compatibility with sensitive biomolecules, making it suitable for diverse applications in drug development and biological research .
Several compounds share structural similarities with t-Boc-N-Amido-PEG6-propargyl, each offering unique properties:
| Compound Name | Molecular Weight | Unique Features |
|---|---|---|
| t-Boc-N-Amido-PEG5-propargyl | 375.46 g/mol | Shorter PEG chain; less hydrophilicity |
| t-Boc-N-Amido-PEG7-propargyl | 463.57 g/mol | Longer PEG chain; potentially improved solubility |
| Propargyl PEG | Variable | Lacks protective groups; direct reactivity |
| Boc-Aminooxyacetamide-PEG-propargyl | Variable | Different functional group; used for different reactions |
The uniqueness of t-Boc-N-Amido-PEG6-propargyl lies in its combination of a hydrophilic PEG backbone with both protective and reactive functional groups, allowing for versatile applications in drug delivery and bioconjugation that may not be achievable with similar compounds .
t-Boc-N-Amido-PEG6-propargyl represents a specialized polyethylene glycol derivative characterized by a molecular formula of C₂₀H₃₇NO₈ and a molecular weight of 419.52 grams per mole [6] [16]. This compound belongs to the class of bifunctional linker molecules that combine multiple reactive sites within a single molecular framework [17]. The molecular structure demonstrates a systematic arrangement of functional groups connected through a hexaethylene glycol backbone, providing both hydrophilicity and specific reactivity profiles [2] [16].
The compound exhibits a linear configuration with distinct terminal functionalities that enable its utilization in various chemical transformations [17]. The precise molecular weight calculation confirms the presence of twenty carbon atoms, thirty-seven hydrogen atoms, one nitrogen atom, and eight oxygen atoms within the molecular structure [6] [10]. This composition reflects the integration of organic protecting group chemistry with polyethylene glycol spacer technology [22].
Table 1: Molecular Composition and Physical Parameters
| Property | Value | Reference Source |
|---|---|---|
| Molecular Formula | C₂₀H₃₇NO₈ | [6] [16] |
| Molecular Weight | 419.52 g/mol | [6] [10] |
| Appearance | Solid powder | [6] [17] |
| Purity | ≥95-98% | [16] [17] |
| CAS Number | 1262991-52-5 | [6] [7] |
The propargyl terminal group constitutes a critical structural element within t-Boc-N-Amido-PEG6-propargyl, featuring the characteristic HC≡C-CH₂- configuration [34]. This terminal alkyne functionality provides exceptional reactivity for copper-catalyzed azide-alkyne cycloaddition reactions, commonly referred to as click chemistry applications [13] [16]. The propargyl group derives its name from a combination of propene and argentum, reflecting the historical reaction patterns of terminal alkynes with silver salts [34].
The structural organization of the propargyl group includes a terminal alkyne bond characterized by sp-hybridized carbon atoms [34]. This triple bond configuration imparts unique electronic properties that facilitate nucleophilic attack by azide-containing compounds under appropriate catalytic conditions [5] [13]. The methylene bridge connecting the alkyne to the polyethylene glycol chain provides structural flexibility while maintaining the reactivity of the terminal alkyne [17].
The propargyl functionality demonstrates remarkable stability under standard storage conditions while remaining highly reactive toward azide-bearing molecules [16] [17]. This dual characteristic of stability and selectivity makes the propargyl group particularly valuable for bioconjugation applications where controlled reactivity is essential [13] [21]. The terminal positioning of this group ensures optimal accessibility for chemical transformations without interference from other molecular components [22].
The tert-butyloxycarbonyl protecting group represents a fundamental component of t-Boc-N-Amido-PEG6-propargyl, providing acid-labile protection for the amino functionality [29] [32]. This protecting group features the structural formula (CH₃)₃COC(=O)NH- and serves as a temporary masking agent for the amine during synthetic transformations [33] [37]. The t-Boc group demonstrates exceptional stability under basic and neutral conditions while remaining readily removable under mildly acidic environments [29] [31].
The mechanism of t-Boc protection involves the formation of a carbamate linkage through reaction with di-tert-butyl dicarbonate [32] [37]. This reaction proceeds efficiently under aqueous conditions in the presence of appropriate bases, yielding stable carbamate derivatives that resist nucleophilic attack [29] [33]. The resulting protected amine loses its basic character, allowing for subsequent chemical transformations that would otherwise be incompatible with free amino groups [32].
Deprotection of the t-Boc group occurs through acid-catalyzed cleavage, typically employing trifluoroacetic acid or hydrochloric acid [29] [31]. The mechanism involves protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine [31] [37]. This deprotection process proceeds with liberation of carbon dioxide gas, providing a convenient visual indicator of reaction progress [37].
The hexaethylene glycol spacer constitutes the central structural element of t-Boc-N-Amido-PEG6-propargyl, featuring six repeating ethylene glycol units with the formula -(OCH₂CH₂)₆- [20] [35]. This polyethylene glycol chain provides essential hydrophilicity to the molecule while serving as a flexible linker between the terminal functional groups [16] [18]. The PEG6 configuration represents an optimal balance between molecular size and solubility enhancement [22].
The structural arrangement of the hexaethylene glycol chain creates a hydrophilic corridor that facilitates aqueous solubility [11] [15]. Each ethylene glycol unit contributes two carbon atoms and one oxygen atom to the overall chain length, resulting in a total spacer segment of eighteen atoms [35]. This configuration provides sufficient distance between reactive termini to minimize intramolecular interactions while maintaining structural flexibility [19].
The PEG6 spacer demonstrates exceptional biocompatibility and stability under physiological conditions [20] [26]. The ether linkages within the polyethylene glycol chain resist hydrolysis and maintain structural integrity across a wide range of pH conditions [20]. This stability profile makes the PEG6 spacer particularly suitable for applications requiring long-term stability in aqueous environments [15] [22].
t-Boc-N-Amido-PEG6-propargyl exhibits excellent solubility characteristics across multiple organic solvent systems [11] [12] [17]. The compound demonstrates high solubility in dimethyl sulfoxide, dichloromethane, dimethylformamide, and tetrahydrofuran, reflecting the amphiphilic nature of its molecular structure [11] [17]. This broad solubility profile enables versatile application across different reaction conditions and purification protocols [12].
The hydrophilic PEG6 spacer significantly enhances aqueous solubility compared to non-PEGylated analogues [11] [15]. Water solubility is facilitated by hydrogen bonding interactions between the ether oxygens of the polyethylene glycol chain and water molecules [16] [20]. This property proves particularly advantageous for bioconjugation applications where aqueous compatibility is essential [13] [15].
The solubility characteristics vary with temperature and pH conditions, with optimal dissolution occurring under neutral to slightly basic conditions [11] [12]. The presence of the t-Boc protecting group contributes to organic solvent compatibility while the PEG spacer maintains aqueous solubility [15] [17]. This dual solubility profile enables efficient reaction workup and purification using standard chromatographic techniques [12].
t-Boc-N-Amido-PEG6-propargyl demonstrates remarkable stability under standard storage conditions, with shelf life exceeding three years when stored properly at -20°C [6] [12]. The compound maintains structural integrity under dry, dark conditions with minimal degradation observed over extended storage periods [10] [12]. Temperature control proves critical for long-term stability, with refrigerated storage recommended for optimal preservation [16] [17].
Chemical stability varies significantly with pH conditions, particularly affecting the t-Boc protecting group [29] [31]. Under neutral and basic conditions, the compound exhibits exceptional stability with negligible decomposition [15] [29]. However, exposure to acidic conditions triggers rapid deprotection of the t-Boc group, leading to liberation of the free amine [31] [33]. This pH-dependent stability profile enables selective deprotection under controlled conditions [37].
The propargyl functionality demonstrates high stability toward oxidation and nucleophilic attack under ambient conditions [13] [17]. The terminal alkyne remains intact during normal handling and storage, maintaining its reactivity for click chemistry applications [16] [21]. Stability studies indicate minimal degradation of the propargyl group under standard laboratory conditions over extended periods [12] [17].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of t-Boc-N-Amido-PEG6-propargyl [12] [17]. Proton nuclear magnetic resonance analysis reveals characteristic signals for the propargyl proton at approximately 2.5 parts per million, corresponding to the terminal alkyne hydrogen [12]. The PEG6 spacer produces distinctive multiplets in the 3.6-4.0 parts per million region, reflecting the methylene protons of the ethylene glycol units [17].
The t-Boc protecting group generates characteristic signals including the tert-butyl protons appearing as a singlet at approximately 1.4 parts per million [12] [17]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of all expected carbon environments, including the alkyne carbons at characteristic downfield positions [17]. These spectroscopic signatures provide unambiguous identification of the compound structure [12].
Infrared spectroscopy reveals diagnostic absorption bands corresponding to the various functional groups within the molecule [12]. The terminal alkyne produces a characteristic C≡C stretch around 2100-2200 wavenumbers, while the carbamate carbonyl appears near 1700 wavenumbers [17]. The PEG spacer contributes distinctive C-O stretching vibrations in the 1000-1200 wavenumber region [12]. Mass spectrometry confirms the molecular ion peak at 419.52 mass-to-charge ratio, consistent with the calculated molecular weight [6] [10].
The International Chemical Identifier for t-Boc-N-Amido-PEG6-propargyl provides a standardized representation of its molecular structure [6] [10]. The complete InChI notation reads: InChI=1S/C20H37NO8/c1-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-19(22)29-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22) [6] [10]. This notation systematically encodes the connectivity and stereochemistry of all atoms within the molecule [17].
The corresponding InChI Key provides a shortened hash representation: DQBRWZSCEDQMRF-UHFFFAOYSA-N [6] [10]. This key serves as a unique identifier for database searches and chemical information retrieval systems [17]. The standardized format ensures consistent identification across different chemical databases and software platforms [6].
The Simplified Molecular Input Line Entry System notation for t-Boc-N-Amido-PEG6-propargyl reads: CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C [6] [10] [17]. This linear notation efficiently represents the molecular structure using ASCII characters, facilitating electronic communication and database storage [17]. The SMILES format captures essential connectivity information while remaining human-readable [6].
Table 2: Chemical Identifiers and Nomenclature
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C20H37NO8/c1-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-21-19(22)29-20(2,3)4/h1H,6-18H2,2-4H3,(H,21,22) [6] |
| InChI Key | DQBRWZSCEDQMRF-UHFFFAOYSA-N [6] |
| SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C [6] |
| Canonical SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC#C [17] |
t-Boc-N-Amido-PEG6-propargyl is known by several alternative names reflecting different naming conventions and commercial designations [4] [17]. The most commonly encountered synonym is Propargyl-PEG6-NHBoc, which emphasizes the propargyl functionality and Boc-protected amine [7] [17]. This naming convention places the reactive groups in prominent positions while indicating the PEG6 spacer length [22].
Additional synonyms include Boc-NH-PEG6-propargyl and tert-Butyl (3,6,9,12,15,18-hexaoxahenicos-20-yn-1-yl)carbamate [4] [17]. The latter designation provides a systematic IUPAC-style name that precisely describes the molecular structure and connectivity [17]. Commercial suppliers may use abbreviated forms such as BocNH-PEG6-Propargyl or proprietary catalog numbers [7] [22].
Table 3: Common Synonyms and Alternative Names
| Naming Convention | Alternative Designation |
|---|---|
| Commercial Name | t-Boc-N-Amido-PEG6-propargyl [6] |
| Functional Name | Propargyl-PEG6-NHBoc [17] |
| Abbreviated Form | Boc-NH-PEG6-propargyl [4] |
| IUPAC Systematic | tert-butyl N-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate [6] |
| Chemical Abstract | 5,8,11,14,17,20-Hexaoxa-2-azatricos-22-ynoic acid, 1,1-dimethylethyl ester [4] |
Industrial synthesis of tert-butoxycarbonyl-N-amido-polyethylene glycol six-propargyl represents a specialized application of established polyethylene glycol manufacturing technologies. The foundation of industrial polyethylene glycol production relies on the controlled polymerization of ethylene oxide, which serves as the structural backbone for subsequent functionalization steps [1] [2] [3].
Catalytic Ethoxylation Process
The predominant industrial approach employs catalytic ethoxylation utilizing potassium hydroxide or sodium hydroxide as catalytic systems [2] [4]. This process operates under moderate conditions of 120-200°C and 2-10 atmospheric pressure, enabling the production of polyethylene glycol chains with molecular weights ranging from 400 to 20,000 daltons [2]. The reaction proceeds through stepwise addition of ethylene oxide to water or lower molecular weight polyethylene glycol initiators, with the hydroxide catalysts facilitating nucleophilic attack on the ethylene oxide ring [1].
The ethoxylation process demonstrates significant advantages including simple operational procedures and consistently high yields approaching 97% [5]. However, this approach inherently produces broad polydispersity indices, necessitating subsequent fractionation for applications requiring narrow molecular weight distributions [2].
High-Pressure Batch Polymerization
Alternative industrial methodologies employ high-pressure batch polymerization systems utilizing diphenylmethyl potassium as the initiating catalyst [6]. These systems operate at temperatures of 120-150°C under pressures ranging from 5-20 atmospheres [7]. The coordination mechanism enables superior molecular weight control, producing polyethylene glycol polymers with narrow molecular weight distributions characterized by polydispersity indices between 1.03-1.15 [8].
This approach facilitates the synthesis of higher molecular weight polyethylene glycol derivatives extending to 100,000 daltons while maintaining excellent end-group fidelity [9]. The narrow molecular weight distribution represents a critical advantage for pharmaceutical applications where consistent product specifications are mandatory [8].
Continuous Tubular Reactor Systems
Advanced continuous tubular reactor configurations represent the state-of-the-art in industrial polyethylene glycol production [3] [4]. These systems operate at elevated temperatures of 230-270°C and pressures reaching 10-30 atmospheres, employing alkali metal alkoxides as catalytic initiators [3]. The continuous operation enables scalable production with molecular weight ranges from 200 to 10,000 daltons [4].
The continuous process offers substantial operational advantages including consistent product quality, reduced batch-to-batch variability, and enhanced process economics through improved heat integration [3]. However, the elevated operating conditions require significant energy input and sophisticated process control systems [4].
Laboratory synthesis of tert-butoxycarbonyl-N-amido-polyethylene glycol six-propargyl employs sophisticated synthetic strategies that enable precise control over molecular architecture while incorporating multiple functional elements. These methodologies combine ring-opening polymerization techniques with orthogonal protection chemistry and selective terminal functionalization approaches.
Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization represents the most widely employed methodology for controlled synthesis of well-defined polyethylene glycol derivatives [6] [9] [8]. This approach utilizes alkali metal alkoxides as initiating species, operating under stringently controlled conditions of 50-120°C in inert atmospheres [10]. The nucleophilic initiation mechanism enables exceptional molecular weight control with polydispersity indices consistently below 1.20 [7].
The anionic polymerization proceeds through a coordination-insertion mechanism where the alkoxide initiator attacks the ethylene oxide monomer, resulting in ring-opening and propagation [6]. The living character of the polymerization enables incorporation of functional initiators, facilitating direct introduction of amino functionality for subsequent tert-butoxycarbonyl protection [11].
Microfluidic adaptations of anionic ring-opening polymerization have demonstrated remarkable efficiency improvements, reducing reaction times to 30 minutes while maintaining narrow polydispersity indices [10]. The enhanced mixing and heat transfer characteristics of microreactor systems enable superior control over polymerization kinetics and molecular weight distribution [10].
N-Heterocyclic Carbene-Mediated Polymerization
Advanced synthetic methodologies employ N-heterocyclic carbenes as organocatalytic initiators for metal-free ring-opening polymerization [9]. The 1,3-bis(diisopropyl)imidazol-2-ylidene system operates at moderate temperatures of 50°C in dimethyl sulfoxide, producing polyethylene glycol derivatives with exceptional molecular weight control [9].
The zwitterionic polymerization mechanism proceeds through formation of imidazolium alkoxide species that propagate via nucleophilic attack on ethylene oxide [9]. This approach enables direct synthesis of alpha,omega-difunctionalized polyethylene glycol derivatives through judicious choice of terminating agents, including N₃SiMe₃ for azide functionalization [9].
Coordination Polymerization Systems
Coordination polymerization employing aluminum-based catalysts provides an alternative route for controlled polyethylene glycol synthesis [12] [8]. These systems utilize aluminum isopropoxide initiators operating at 80-120°C under controlled stoichiometric conditions [8]. The coordination mechanism enables excellent molecular weight control with polydispersity indices ranging from 1.03-1.15 [12].
The controlled polymerization characteristics enable incorporation of functional monomers and precise end-group installation [8]. Recent developments have demonstrated successful preparation of polyethylene glycol derivatives with molecular weights extending to 9,500 daltons while maintaining narrow molecular weight distributions [13].
tert-Butoxycarbonyl Protection Installation
The installation of tert-butoxycarbonyl protecting groups on amino-functionalized polyethylene glycol derivatives represents a critical synthetic transformation requiring careful optimization of reaction conditions [14] [15]. Standard protocols employ di-tert-butyl dicarbonate in the presence of organic bases such as triethylamine, operating in tetrahydrofuran at ambient temperature [15] [16].
The nucleophilic substitution mechanism proceeds through attack of the amine nucleophile on the carbonyl carbon of di-tert-butyl dicarbonate, resulting in formation of the carbamate linkage with concomitant release of carbon dioxide and tert-butoxide [15] [17]. Optimization studies have demonstrated that reaction conditions of Boc₂O (1.6 equivalents), triethylamine, in water-methanol mixtures at 55°C for 16 hours provide optimal conversion efficiency [16].
Alternative protocols utilize 4-dimethylaminopyridine as the base in acetonitrile, enabling selective protection of primary amines in the presence of secondary amines [14] [15]. The enhanced nucleophilicity of 4-dimethylaminopyridine facilitates more rapid reaction kinetics while maintaining excellent selectivity [15].
Solvent-Free Protection Methodologies
Recent advances have demonstrated the feasibility of solvent-free tert-butoxycarbonyl protection under mechanochemical conditions [18] [19]. Ball-milling techniques employing di-tert-butyl dicarbonate and organic bases achieve quantitative protection within 10 minutes at ambient temperature [19]. These environmentally benign protocols eliminate organic solvent usage while maintaining excellent conversion efficiency [18].
Deprotection Strategies
Selective removal of tert-butoxycarbonyl protecting groups employs acidic conditions that protonate the carbamate oxygen, facilitating heterolytic cleavage to generate tert-butyl carbocations [20] [15]. Trifluoroacetic acid in dichloromethane represents the standard deprotection protocol, operating at ambient temperature with reaction times typically under one hour [20] [21].
Alternative deprotection methodologies include hydrogen chloride in dioxane, which provides enhanced selectivity for N-alpha-Boc groups in the presence of tert-butyl esters and ethers [22]. Mechanochemical deprotection using p-toluenesulfonic acid under ball-milling conditions offers a solvent-free alternative with excellent efficiency [19].
Direct Alkynation Approaches
Direct introduction of propargyl functionality typically employs Williamson ether synthesis between polyethylene glycol-derived hydroxyl groups and propargyl halides [23] [24]. The reaction utilizes strong bases such as sodium hydride in polar aprotic solvents including tetrahydrofuran or dimethylformamide [24]. Optimal conditions involve treatment of the polyethylene glycol substrate with propargyl bromide (1.2 equivalents) in the presence of sodium hydride at 0-60°C [23].
The nucleophilic substitution mechanism proceeds through deprotonation of the hydroxyl group to generate an alkoxide nucleophile, which subsequently attacks the propargyl halide with displacement of the halide leaving group [24]. Conversion efficiencies typically range from 70-90%, with purification achieved through column chromatography or precipitation methods [23].
Tosylate-Mediated Functionalization
Alternative strategies employ tosylation of polyethylene glycol hydroxyl groups followed by nucleophilic displacement with propargyl alcohol [25] [26]. This two-step protocol provides enhanced control over regioselectivity and enables functionalization under milder conditions [23]. The tosylation reaction utilizes p-toluenesulfonyl chloride in the presence of organic bases, generating activated ether linkages susceptible to nucleophilic attack [23].
Subsequent treatment with propargyl alcohol under basic conditions achieves conversion efficiencies of 85-95% with minimal side product formation [25]. The enhanced leaving group ability of tosylate enables reactions to proceed under moderate conditions, reducing the potential for undesired elimination reactions [26].
Click Chemistry Approaches
Copper-catalyzed azide-alkyne cycloaddition represents a highly efficient strategy for terminal functionalization [25] [26]. This approach requires initial installation of azide functionality on the polyethylene glycol backbone, followed by cycloaddition with propargyl derivatives [25]. The reaction proceeds with exceptional efficiency (>95% conversion) under mild aqueous conditions at ambient temperature [27].
The regioselective formation of 1,4-disubstituted triazole linkages provides stable covalent connections while introducing additional hydrogen bonding capabilities [25] [26]. This methodology enables late-stage functionalization of complex polyethylene glycol derivatives with minimal protection group manipulation [27].
Size Exclusion Chromatography
Size exclusion chromatography represents the primary technique for molecular weight-based separation of polyethylene glycol derivatives [28] [29] [30]. Cross-linked dextran or agarose stationary phases provide optimal resolution for polyethylene glycol compounds with molecular weights spanning 400-20,000 daltons [29]. The separation mechanism relies on differential partitioning of polymer chains within the pore structure of the stationary phase [30].
Optimization studies demonstrate that TSK-GEL G4000PW columns operating at low ionic strength provide excellent resolution for polyethylene glycol derivatives with average molecular weights of 2,000-3,350 daltons [30]. Mobile phase compositions employing aqueous buffers with refractive index detection enable quantitative analysis with detection limits approaching 5 micrograms per milliliter [31].
The hydrodynamic radius expansion associated with PEGylation significantly enhances the apparent molecular weight as measured by size exclusion chromatography [29]. This phenomenon enables effective separation of PEGylated species from unreacted starting materials, with resolution sufficient for analytical and preparative applications [32].
Ion Exchange Chromatography
Ion exchange chromatography provides complementary separation capabilities based on charge density modifications associated with functional group installation [28] [33]. Cation exchange resins employing sulfonic acid functionalities demonstrate excellent resolution for amino-functionalized polyethylene glycol derivatives [34]. The charge shielding effects of polyethylene glycol chains enable separation of positional isomers with identical degrees of functionalization [33].
Sartobind S cation exchange membranes have demonstrated particular effectiveness for purification of PEGylated proteins, with separation based on charge shielding by polyethylene glycol chains [34] [35]. Increasing superficial velocity during chromatographic separation enhances both binding capacity and resolution through improved mass transfer coefficients [34].
Reversed-Phase High-Performance Liquid Chromatography
Reversed-phase high-performance liquid chromatography enables separation based on hydrophobic interactions between polyethylene glycol derivatives and hydrophobic stationary phases [31] [36]. C8 and C18 columns with base-deactivated silica provide optimal performance for polyethylene glycol oligomer analysis [31]. Mobile phase gradients employing methanol-water or acetonitrile-water systems enable excellent resolution with run times ranging from 8-30 minutes [31].
The retention behavior correlates directly with molecular weight, enabling estimation of polymer molecular weight from retention time data [37]. In-source collision-induced dissociation combined with selected reaction monitoring provides enhanced selectivity for polyethylene glycol fragment ions in complex biological matrices [37].
Hydrophobic Interaction Chromatography
Hydrophobic interaction chromatography offers complementary separation capabilities for polyethylene glycol derivatives with varying hydrophobic character [33]. Phenyl and butyl-functionalized stationary phases operating with high-to-low salt gradients enable resolution based on hydrophobic interactions [33]. This technique demonstrates particular utility as a supplementary tool to ion exchange chromatography for difficult separations [33].
The moderate capacity and resolution characteristics make hydrophobic interaction chromatography suitable for analytical applications, though preparative scaling requires careful optimization of loading conditions [33].
Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance spectroscopy represents the definitive analytical technique for structural characterization of tert-butoxycarbonyl-N-amido-polyethylene glycol six-propargyl [38] [39] [40]. The characteristic ethylene oxide proton signals appear as a sharp singlet at 3.64 ppm, with integration values directly proportional to the degree of polymerization [39] [40].
Critical considerations include recognition of ¹³C-¹H coupling effects, which generate satellite peaks at ±70 Hz from the main ethylene oxide signal [39]. These satellite peaks represent naturally occurring ¹³C isotope effects and must not be interpreted as impurities [39]. The tert-butoxycarbonyl protecting group appears as a characteristic singlet at 1.44 ppm with integration corresponding to nine protons [39].
Terminal propargyl functionality generates distinctive signals including the alkyne proton at approximately 2.5 ppm and methylene protons adjacent to the alkyne at 4.2 ppm [39]. Quantitative analysis enables determination of end-group functionality and calculation of number-average molecular weight [40].
Mass Spectrometry Analysis
Electrospray ionization mass spectrometry provides high-sensitivity molecular weight determination with exceptional mass accuracy [41] [42] [43]. However, the propensity of polyethylene glycol to form multiple charged species and alkali metal adducts complicates spectral interpretation [42]. Post-column addition of charge-stripping agents such as triethylamine or diethylmethylamine simplifies mass spectra by reducing charge states [43].
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry enables analysis of higher molecular weight polyethylene glycol derivatives with minimal fragmentation [44]. The technique provides exceptional resolution for polymer characterization, enabling determination of end-group structure and molecular weight distribution [44].
High-field asymmetric waveform ion mobility spectrometry combined with Fourier transform ion cyclotron resonance mass spectrometry demonstrates enhanced sensitivity and dynamic range for polyethylene glycol analysis [42]. The combination enables separation of gas-phase conformers and mixed dications with identical nominal masses [42].
Infrared Spectroscopy
Fourier transform infrared spectroscopy provides rapid qualitative confirmation of functional group presence through characteristic absorption bands [45]. The polyethylene glycol backbone exhibits strong C-O-C stretching vibrations at 1100-1150 cm⁻¹, while the tert-butoxycarbonyl protecting group demonstrates carbonyl stretching at 1700-1750 cm⁻¹ [45].
Terminal alkyne functionality generates characteristic C≡C stretching vibrations at 2100-2200 cm⁻¹, with alkyne C-H stretching appearing at 3300 cm⁻¹ [45]. The technique provides reliable qualitative assessment with minimal sample preparation requirements [45].
Gas Chromatography-Mass Spectrometry
Gas chromatography-mass spectrometry enables analysis of lower molecular weight polyethylene glycol oligomers without thermal degradation at oven temperatures up to 330°C [41]. Electron ionization mass spectra demonstrate characteristic fragmentation patterns with major fragment ions at m/z 45, 89, 133, and 177 corresponding to (C₂H₄O)ₓH⁺ species [41].
The technique provides excellent separation of individual oligomers with molecular weights extending to approximately 600 daltons [41]. Relative molar response factors demonstrate linear correlation with molecular weight, enabling quantitative analysis of oligomer distributions [41].
Liquid Chromatography-Mass Spectrometry
Liquid chromatography-mass spectrometry represents the most versatile analytical platform for comprehensive characterization of complex polyethylene glycol derivatives [37] [43]. Reversed-phase separations enable molecular weight estimation based on retention time correlation, while mass spectrometric detection provides structural confirmation [37].
Two-dimensional liquid chromatography systems employing size exclusion chromatography in the first dimension followed by reversed-phase separation enable simultaneous characterization of molecular weight distribution and chemical composition [46] [47]. Charged aerosol detection provides universal response independent of chromophore presence [46].